5-Chloro-2-nitrophenylboronic acid
Overview
Description
5-Chloro-2-nitrophenylboronic acid is an organoboron compound with the molecular formula C6H5BClNO4 and a molecular weight of 201.4 g/mol . This compound is characterized by the presence of a boronic acid group attached to a chlorinated nitrophenyl ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to its ability to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-nitrophenylboronic acid typically involves the reaction of this compound pinacol ester with an appropriate reagent to yield the desired boronic acid . The reaction conditions often include the use of solvents such as toluene and catalysts like palladium complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-nitrophenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from the oxidation of the boronic acid group.
Aminophenyl Derivatives: Produced by the reduction of the nitro group.
Scientific Research Applications
5-Chloro-2-nitrophenylboronic acid has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and as a building block for drug discovery.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-Chloro-2-nitrophenylboronic acid primarily involves its role as a boronic acid in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The nitro and chloro substituents on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrophenylboronic acid: Similar structure but with different positioning of the chloro and nitro groups.
Phenylboronic acid: Lacks the chloro and nitro substituents, making it less reactive in certain applications.
4-Nitrophenylboronic acid: Contains a nitro group but lacks the chloro substituent.
Uniqueness
5-Chloro-2-nitrophenylboronic acid is unique due to the presence of both chloro and nitro groups on the phenyl ring, which can enhance its reactivity and selectivity in various chemical reactions. This makes it a valuable reagent in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
(5-chloro-2-nitrophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClNO4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PURYLRLRXKALOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)[N+](=O)[O-])(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436774 | |
Record name | 5-Chloro-2-nitrophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
532924-25-7 | |
Record name | 5-Chloro-2-nitrophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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